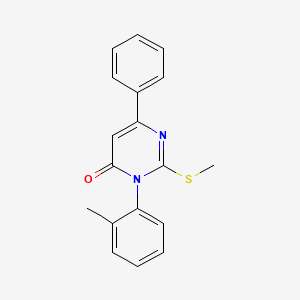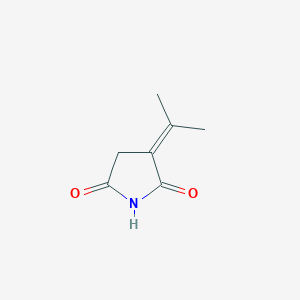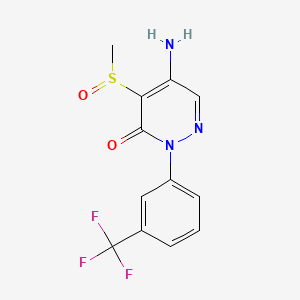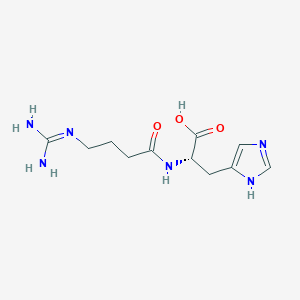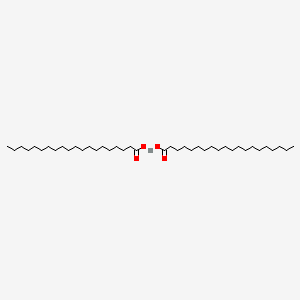
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenoxy group attached to the pyrimidine ring, along with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications .
化学反応の分析
Types of Reactions
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
科学的研究の応用
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings
作用機序
The mechanism of action of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
3-Aminophenol: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
N-methylpyrimidine-4-carboxamide: A related compound with similar structural features but lacking the aminophenoxy group.
Uniqueness
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is unique due to the presence of both the aminophenoxy and carboxamide groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
827042-52-4 |
|---|---|
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
6-(3-aminophenoxy)-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-14-12(17)10-6-11(16-7-15-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3,(H,14,17) |
InChIキー |
GCLKXTOOAPBDBW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


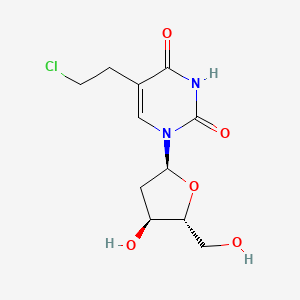
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
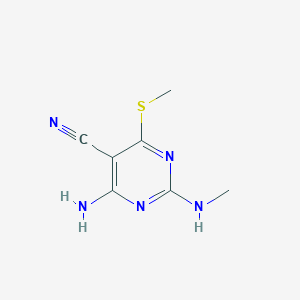

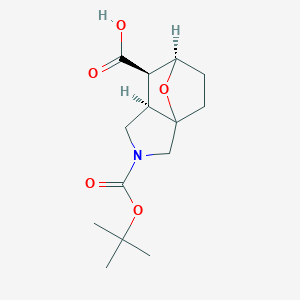
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
